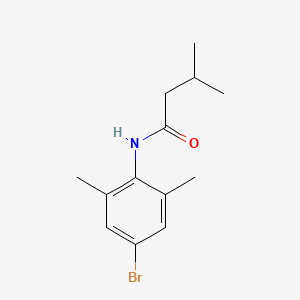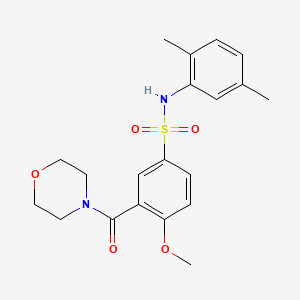![molecular formula C13H14N6O4 B5779808 1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5779808.png)
1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE, typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity . The process can be summarized as follows:
Condensation Reaction: 1,3-diketones react with arylhydrazines in the presence of a catalyst.
Cyclization: The intermediate formed undergoes cyclization to produce the pyrazole ring.
Functionalization: The pyrazole ring is further functionalized to introduce the desired substituents, such as the ethyl and nitroanilino groups.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and eco-friendly methods. For example, the use of Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities .
Scientific Research Applications
1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
1-ETHYL-4-{[(3-NITROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl group, nitroanilino moiety, and pyrazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-ethyl-4-[(3-nitrophenyl)carbamoylamino]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c1-2-18-11(12(14)20)10(7-15-18)17-13(21)16-8-4-3-5-9(6-8)19(22)23/h3-7H,2H2,1H3,(H2,14,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXNNDAEZWSKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)

![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B5779784.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![2-HYDROXY-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE](/img/structure/B5779792.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5779813.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B5779831.png)
